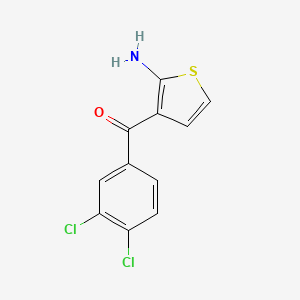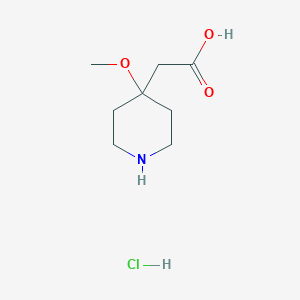
N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine is a synthetic compound that features a combination of protective groups and amino acid derivatives. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine typically involves multiple steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a carbobenzyloxy (Cbz) group.
Formation of the Glycine Derivative: Glycine is modified to introduce the Boc (tert-butoxycarbonyl) group.
Coupling Reaction: The protected piperidine and glycine derivatives are coupled under specific conditions, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, batch reactors or continuous flow systems are used.
Purification: Techniques like crystallization, chromatography, and recrystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can participate in substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Nucleophiles and electrophiles are used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could result in the removal of protective groups.
科学的研究の応用
N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine involves its interaction with specific molecular targets. The protective groups (Boc and Cbz) play a crucial role in modulating the compound’s reactivity and interactions. The pathways involved depend on the specific application and the biological or chemical context.
類似化合物との比較
Similar Compounds
N-Boc-2-(1-Cbz-2-Piperidinyl)-L-glycine: A similar compound with a different stereochemistry.
N-Boc-2-(1-Cbz-2-Piperidinyl)-D-glycine: Another stereoisomer with distinct properties.
N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-alanine: A related compound with an alanine backbone instead of glycine.
特性
分子式 |
C20H28N2O6 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid |
InChI |
InChI=1S/C20H28N2O6/c1-20(2,3)28-18(25)21-16(17(23)24)15-11-7-8-12-22(15)19(26)27-13-14-9-5-4-6-10-14/h4-6,9-10,15-16H,7-8,11-13H2,1-3H3,(H,21,25)(H,23,24) |
InChIキー |
SZDVZUHYFIZNIY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Iodoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B15228523.png)
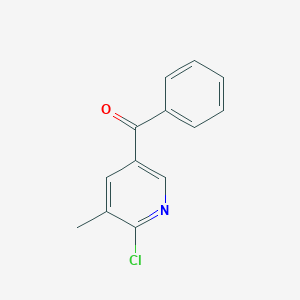
![methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15228538.png)

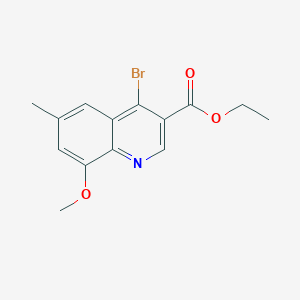
![tert-Butyl 3-bromo-8-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15228568.png)


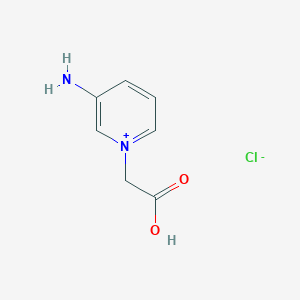
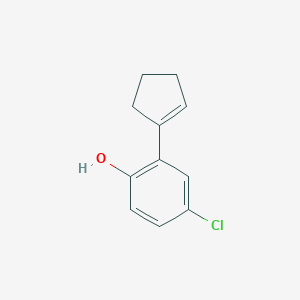
![Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15228608.png)
![tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B15228613.png)
